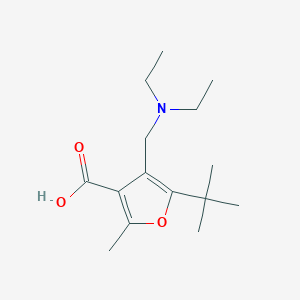
5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid: is a synthetic organic compound with a complex structure. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also includes a carboxylic acid group, a tert-butyl group, and a diethylaminomethyl group, making it a molecule of interest in various chemical and pharmaceutical research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms and binding sites.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 5-tert-Butyl-4-aminomethyl-2-methyl-furan-3-carboxylic acid
- 5-tert-Butyl-4-diethylaminomethyl-2-ethyl-furan-3-carboxylic acid
- 5-tert-Butyl-4-diethylaminomethyl-2-methyl-thiophene-3-carboxylic acid
Comparison: Compared to similar compounds, 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
生物活性
5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid (CAS No. 435341-89-2) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C15H25NO3, with a molecular weight of 267.36 g/mol. It is characterized by a furan ring, which is a common feature in biologically active compounds, often influencing their pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Research indicates that it may act as an inhibitor or modulator of specific pathways, potentially affecting cellular signaling and metabolic regulation.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that 5-tert-butyl derivatives exhibit cytotoxic effects against certain cancer cell lines. The compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies indicate that this compound may possess anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines or modulating immune responses.
Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against lung and ovarian cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| SKOV3 (Ovarian) | 12 | Cell cycle arrest |
Study 2: Neuroprotective Potential
In vitro studies using neuronal cell cultures showed that the compound could reduce oxidative stress markers and promote cell survival under neurotoxic conditions.
| Treatment Condition | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | - |
| Compound Treatment | 85 | 30 |
Research Findings
Recent publications have highlighted the structural characteristics that contribute to the biological activity of furan derivatives. The presence of electron-donating groups, such as tert-butyl and diethylamino moieties, enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets.
属性
CAS 编号 |
435341-89-2 |
|---|---|
分子式 |
C15H26ClNO3 |
分子量 |
303.82 g/mol |
IUPAC 名称 |
5-tert-butyl-4-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-7-16(8-2)9-11-12(14(17)18)10(3)19-13(11)15(4,5)6;/h7-9H2,1-6H3,(H,17,18);1H |
InChI 键 |
MHWDEEJLEWFJLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)C(C)(C)C |
规范 SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)C(C)(C)C.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















